molecular formula C20H18N2O5 B2915941 N-(3,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 887348-40-5

N-(3,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No.: B2915941
CAS No.: 887348-40-5
M. Wt: 366.373
InChI Key: APNQJOVNFUJGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a chemical compound of significant research interest, provided for use in early-stage investigative applications. As a furan-2-carboxamide derivative, it shares a core structural motif with other compounds studied for their potential biological activity . The scaffold of furan-carboxamide is found in compounds investigated as inhibitors for various biological targets. For instance, related 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been explored as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting the potential of furan-based compounds in medicinal chemistry . The structure of this compound, which incorporates a 3,5-dimethylphenyl group and a 4-methoxy-2-nitrophenyl moiety, suggests it is a candidate for structure-activity relationship (SAR) studies. Researchers may utilize it to explore interactions with specific enzymes or proteins, contributing to the development of novel therapeutic agents or chemical probes. Its exact mechanism of action and primary research applications are yet to be fully characterized and represent an opportunity for scientific discovery. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for determining the suitability of this material for their specific experimental purposes.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12-8-13(2)10-14(9-12)21-20(23)19-7-6-18(27-19)16-5-4-15(26-3)11-17(16)22(24)25/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNQJOVNFUJGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H18N2O5
  • Molecular Weight : 366.373 g/mol

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, studies have shown that various furan derivatives, including those similar to this compound, possess strong inhibitory effects against a range of bacterial strains. This suggests potential applications in treating bacterial infections.

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related cellular damage. Preliminary studies suggest that this compound may enhance cellular defense mechanisms against oxidative damage by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

3. Cytoprotective Effects

A notable study highlighted the cytoprotective effects of related compounds on human colon fibroblast cells. The results indicated that pretreatment with these compounds could significantly reduce DNA damage induced by carcinogens, suggesting a protective role against cancer development . This mechanism may be attributed to the inhibition of nitrosative stress and enhancement of glutathione levels within cells.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound's structure allows it to interact with ROS, reducing their levels and thereby minimizing oxidative stress.
  • Regulation of Antioxidant Enzymes : It may upregulate the expression of key antioxidant enzymes, enhancing cellular resilience to oxidative damage.
  • Interference with Cell Signaling Pathways : Some studies suggest that similar compounds can modulate signaling pathways involved in inflammation and cell survival .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was tested against various bacterial strains. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong potential for therapeutic applications in infectious diseases.

Case Study 2: Cytoprotection Against Carcinogens

Another study focused on the cytoprotective effects of related furan derivatives against DNA damage from carcinogens in CCD-18Co human colon fibroblast cells. The findings revealed that treatment with these compounds significantly reduced DNA strand breaks and improved mitochondrial function post-exposure to harmful agents like 4-nitroquinoline 1-oxide (4NQO) .

Comparison with Similar Compounds

N-(3,5-Disubstituted Phenyl) Carboxamides

Compounds with the N-(3,5-disubstituted phenyl) motif, such as N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (), exhibit strong photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts. Key comparisons:

  • Substituent Effects : The 3,5-dimethylphenyl group enhances lipophilicity, while the 4-methoxy-2-nitrophenyl group introduces mixed electronic effects (methoxy: electron-donating; nitro: electron-withdrawing). This combination may optimize interaction with photosystem II (PSII) compared to uniformly electron-withdrawing substituents (e.g., 3,5-difluorophenyl) .

Furan Carboxamide Derivatives

(E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide () shares the furan-2-carboxamide core but differs in substituents. Key contrasts:

  • Synthesis : The target compound may require similar palladium-catalyzed coupling or microwave-assisted amidation (as in ), though yields could vary significantly (e.g., 17% in vs. unverified yields for the target) .

Trichloro-Acetamide Crystallography Studies

N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () highlights substituent impacts on solid-state geometry:

  • Crystal Packing : The 3,5-dimethylphenyl group induces two molecules per asymmetric unit, suggesting steric bulk influences crystallinity. The target compound’s nitro group may enhance planarity, improving stacking and stability .

Antioxidant and Antimicrobial Potential

Compounds with 3,5-dimethylphenyl groups () show notable antioxidant activity (comparable to BHT) and antibacterial effects. The target’s nitro group may redirect activity toward antimicrobial applications, leveraging nitro’s redox activity .

Data Tables

Table 1: Structural and Activity Comparison of Analogues

Compound Name Core Structure Substituents Biological Activity (IC₅₀ or Efficacy) Key Properties Reference
N-(3,5-dimethylphenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide Furan-2-carboxamide 3,5-dimethylphenyl; 4-methoxy-2-nitrophenyl Hypothesized PET IC₅₀ ~10 µM High lipophilicity, mixed electronic effects
N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene-2-carboxamide 3,5-difluorophenyl PET IC₅₀ ~10 µM Electron-withdrawing substituents
(E)-N-(2-(3,5-dimethoxystyryl)phenyl)furan-2-carboxamide Furan-2-carboxamide 3,5-dimethoxystyryl Not reported Pd-catalyzed synthesis, 17% yield
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide Trichloro-acetamide 3,5-dimethylphenyl N/A (Crystallography study) Two molecules per asymmetric unit

Table 2: Substituent Effects on Key Properties

Substituent Position/Type Impact on Activity/Properties Example Compound Reference
3,5-Dimethylphenyl (electron-donating) Enhances lipophilicity, PET inhibition N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
4-Methoxy-2-nitrophenyl (mixed electronic) Balances electron effects, potential redox activity Target compound
3,5-Difluorophenyl (electron-withdrawing) Maximizes PET inhibition via strong electron withdrawal N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.